

Solubility of Organic Compounds in Acetone: A Technical Guide for Researchers

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various organic compounds in acetone at different temperatures. Designed for professionals in research and drug development, this document compiles quantitative solubility data, details common experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Introduction: Acetone as a Versatile Solvent

Acetone ((CH₃)₂CO) is a colorless, volatile, and flammable liquid that is miscible with water and a wide range of organic solvents.[1] Its polar aprotic nature makes it an effective solvent for a diverse array of organic compounds, a property that is crucial in various applications, including chemical synthesis, purification, and formulation development in the pharmaceutical industry.[2] [3] The solubility of a compound in a given solvent is a fundamental physicochemical property that dictates its behavior in solution-based processes. Temperature is a critical factor influencing solubility, with the solubility of most solid organic compounds in acetone increasing with a rise in temperature.[4][5] This guide focuses on the temperature-dependent solubility of several key organic compounds in acetone.

Quantitative Solubility Data

The following tables summarize the solubility of various organic compounds in acetone at different temperatures. The data has been compiled from multiple scientific sources to provide



a comparative reference.

Table 1: Solubility of Carboxylic Acids and Salicylates in Acetone



Organic Compound	Temperature (°C)	Temperature (K)	Solubility (g <i>l</i> 100g Acetone)	Mole Fraction (x)
Benzoic Acid	4.0	277.15	46.59	0.186
10.0	283.15	53.02	0.208	
20.0	293.15	69.10	0.257	_
25.0	298.15	80.34	0.288	_
35.0	308.15	111.97	0.362	_
45.0	318.15	154.83	0.443	_
55.0	328.15	224.56	0.540	_
65.0	338.15	328.81	0.638	_
Salicylic Acid	10.0	283.15	-	0.219
20.0	293.15	-	0.283	
30.0	303.15	-	0.358	_
40.0	313.15	-	0.444	_
50.0	323.15	-	0.540	_
Acetylsalicylic Acid	10.8	283.95	-	0.089
16.1	289.25	-	0.111	
22.0	295.15	-	0.141	_
27.5	300.65	-	0.176	_
32.7	305.85	-	0.216	_
38.0	311.15	-	0.264	_
42.8	315.95	-	0.316	_
47.7	320.85	-	0.375	_
52.2	325.35	-	0.440	-



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Note: Dashes indicate that the data was not available in the specified units in the cited sources.

Table 2: Solubility of Active Pharmaceutical Ingredients (APIs) in Acetone



Organic Compound	Temperature (°C)	Temperature (K)	Solubility (g <i>l</i> 100g Acetone)	Mole Fraction (x)
Paracetamol	-5.0	268.15	-	0.043
0.0	273.15	-	0.054	
5.0	278.15	-	0.067	_
10.0	283.15	-	0.082	_
15.0	288.15	-	0.100	_
20.0	293.15	-	0.122	
25.0	298.15	-	0.147	
30.0	303.15	-	0.176	
Fenofibrate	-30.0	243.15	-	0.003
-20.0	253.15	-	0.005	
-10.0	263.15	-	0.009	
0.0	273.15	-	0.015	
10.0	283.15	-	0.024	_
Salicylamide	-30.0	243.15	-	0.012
-20.0	253.15	-	0.020	
-10.0	263.15	-	0.032	
0.0	273.15	-	0.050	_
10.0	283.15	-	0.075	_
Icariin	10.0	283.15	-	0.000015
15.0	288.15	-	0.000019	
20.0	293.15	-	0.000023	_
25.0	298.15	-	0.000028	_
30.0	303.15	-	0.000034	_



35.0	308.15	-	0.000041
40.0	313.15	-	0.000050
45.0	318.15	-	0.000060

Note: Dashes indicate that the data was not available in the specified units in the cited sources.

Table 3: Solubility of Other Organic Compounds in Acetone

Organic Compound	Temperature (°C)	Temperature (K)	Solubility (g <i>l</i> 100g Acetone)	Mole Fraction (x)
Naphthalene	24.02	297.17	-	0.281
29.50	302.65	-	0.330	
34.70	307.85	-	0.386	_
39.81	312.96	-	0.448	_
44.75	317.90	-	0.514	_
49.55	322.70	-	0.585	_
Cholesterol	10.0	283.15	1.13	-
20.0	293.15	1.45	-	
30.0	303.15	1.85	-	
40.0	313.15	2.37	-	_
50.0	323.15	3.03	-	_
Acetanilide	25.0	298.15	Very Soluble	-

Note: Dashes indicate that the data was not available in the specified units in the cited sources. "Very Soluble" for Acetanilide indicates a qualitative observation from the literature.

Experimental Protocols for Solubility Determination



The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following sections detail the methodologies for two common and reliable techniques: the Isothermal Shake-Flask Method and the Gravimetric Method.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid. The principle is based on achieving a saturated solution at a constant temperature, followed by the analysis of the solute concentration.

Materials and Apparatus:

- Analytical balance
- Constant temperature water bath or incubator with shaking capabilities
- Vials or flasks with airtight seals
- Magnetic stirrer and stir bars (optional)
- Syringe filters (e.g., 0.45 μm PTFE or nylon)
- · Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
- Organic compound (solute)
- · Acetone (solvent)

Procedure:

 Preparation: An excess amount of the solid organic compound is added to a known volume or mass of acetone in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.



- Equilibration: The sealed vessel is placed in a constant temperature shaker bath set to the
 desired temperature. The mixture is agitated for a sufficient period to allow the system to
 reach equilibrium. The equilibration time can vary significantly depending on the compound
 and temperature and may range from 24 to 72 hours. It is advisable to determine the
 necessary equilibration time by sampling at different time intervals until the concentration of
 the solute in the solution remains constant.
- Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the
 suspension is allowed to stand at the constant temperature to allow the undissolved solid to
 sediment. A clear aliquot of the supernatant is then carefully withdrawn using a syringe fitted
 with a filter to remove any suspended solid particles. This step must be performed quickly to
 avoid temperature fluctuations that could alter the solubility.
- Analysis: The filtered saturated solution is then appropriately diluted with acetone. The
 concentration of the organic compound in the diluted solution is determined using a validated
 analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible
 Spectroscopy.
- Calculation: The solubility is calculated from the measured concentration, taking into account
 the dilution factor. The results are typically expressed in units such as g/100g of solvent,
 mol/L, or mole fraction.

Gravimetric Method

The gravimetric method is a direct and straightforward technique for determining solubility that relies on the mass of the dissolved solute. It is particularly useful when the solute is non-volatile and thermally stable.

Materials and Apparatus:

- Analytical balance
- Constant temperature water bath or oven
- Vials or flasks with airtight seals
- Filtration apparatus (e.g., filter paper and funnel, or sintered glass filter)



- Evaporating dish
- Desiccator
- Organic compound (solute)
- Acetone (solvent)

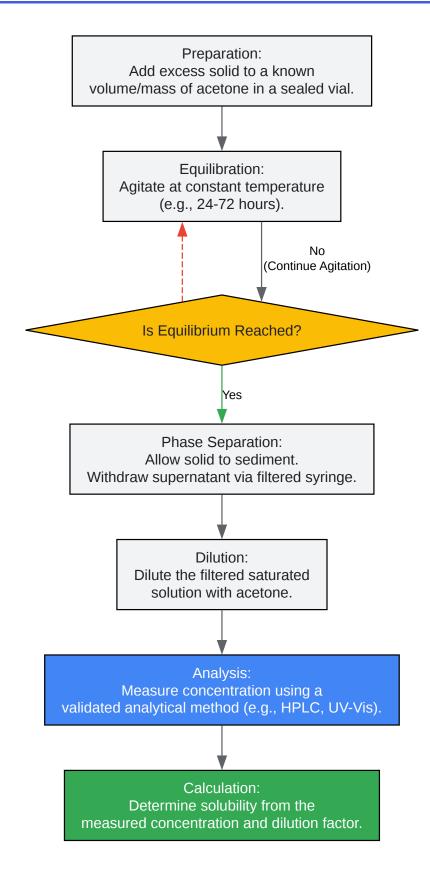
Procedure:

- Saturation: A saturated solution is prepared by adding an excess of the solid organic compound to a known mass of acetone in a sealed container. The mixture is then equilibrated at a constant temperature with continuous agitation for a predetermined period to ensure saturation.
- Filtration: A known mass of the clear, saturated supernatant is carefully separated from the
 excess solid by filtration. The filtration should be performed at the same temperature as the
 equilibration to prevent any change in solubility.
- Evaporation: The weighed portion of the saturated solution is transferred to a pre-weighed evaporating dish. The acetone is then carefully evaporated at a controlled temperature. For volatile solvents like acetone, this can be done at room temperature in a fume hood or at a slightly elevated temperature.
- Drying and Weighing: After the solvent has completely evaporated, the evaporating dish containing the solid residue is placed in an oven to dry to a constant weight. The dish is then cooled in a desiccator before being weighed on an analytical balance.
- Calculation: The solubility is calculated as the mass of the dried solute per mass of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Shake-Flask Method for determining the solubility of an organic compound in acetone.





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Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.



Conclusion

This technical guide provides valuable quantitative data and detailed methodologies for determining the solubility of organic compounds in acetone. The presented data tables offer a quick reference for the solubility of several key compounds at various temperatures, highlighting the general trend of increased solubility with increasing temperature. The detailed experimental protocols for the isothermal shake-flask and gravimetric methods serve as a practical guide for researchers to obtain accurate and reproducible solubility data. Understanding these solubility characteristics is fundamental for the successful design and implementation of processes in chemical research and pharmaceutical development.

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